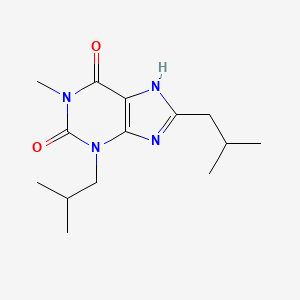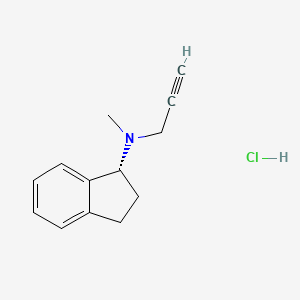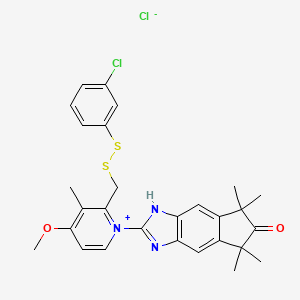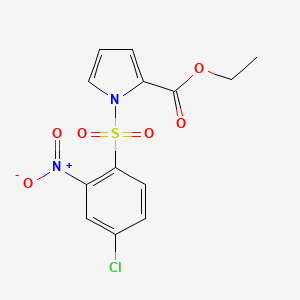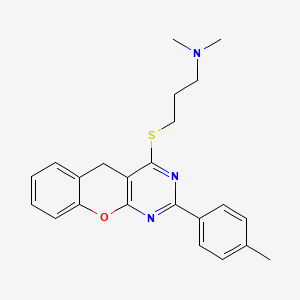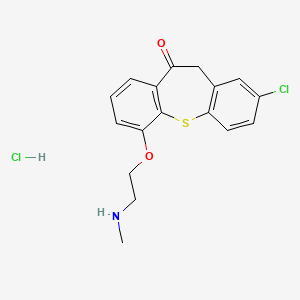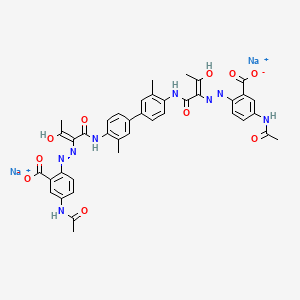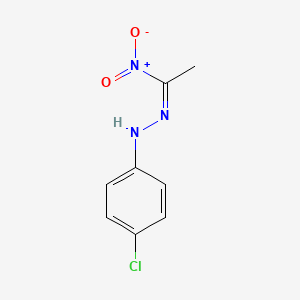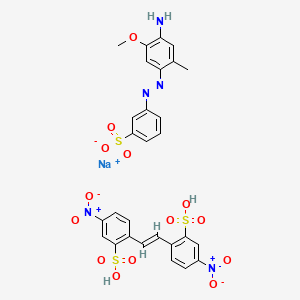
Einecs 215-400-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Bismuth tetroxide can be synthesized through various methods, including the thermal decomposition of bismuth nitrate or bismuth hydroxide. The reaction typically involves heating the precursor compounds at high temperatures in the presence of oxygen to yield bismuth tetroxide.
Industrial Production Methods
In industrial settings, bismuth tetroxide is produced by the controlled oxidation of bismuth metal or bismuth-containing ores. The process involves roasting the ores in a furnace at elevated temperatures, followed by purification steps to isolate the desired compound.
化学反应分析
Types of Reactions
Bismuth tetroxide undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various chemical processes.
Reduction: Bismuth tetroxide can be reduced to lower oxidation states of bismuth, such as bismuth(III) oxide.
Substitution: It can participate in substitution reactions where other elements or compounds replace oxygen atoms.
Common Reagents and Conditions
Common reagents used in reactions with bismuth tetroxide include reducing agents like hydrogen gas or carbon monoxide for reduction reactions. Oxidizing agents such as nitric acid can be used to further oxidize bismuth compounds.
Major Products Formed
The major products formed from reactions involving bismuth tetroxide include bismuth(III) oxide, bismuth metal, and various bismuth salts, depending on the specific reaction conditions and reagents used.
科学研究应用
Bismuth tetroxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Bismuth compounds, including bismuth tetroxide, are studied for their antimicrobial properties and potential use in medical treatments.
Medicine: Bismuth tetroxide is investigated for its potential use in pharmaceuticals, particularly in formulations for treating gastrointestinal disorders.
Industry: It is used in the production of pigments, ceramics, and glass, as well as in the electronics industry for the manufacture of semiconductors and other electronic components.
作用机制
The mechanism by which bismuth tetroxide exerts its effects involves its ability to act as an oxidizing agent. It can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress and antimicrobial activity. The pathways involved in its mechanism of action include the generation of reactive oxygen species and the disruption of cellular processes in microorganisms.
相似化合物的比较
Similar Compounds
Bismuth(III) oxide (Bi2O3): Another common bismuth compound with similar applications in catalysis and materials science.
Bismuth subnitrate (Bi5O(OH)9(NO3)4): Used in medical applications for its antimicrobial properties.
Bismuth subsalicylate (C7H5BiO4): Known for its use in over-the-counter medications for gastrointestinal relief.
Uniqueness
Bismuth tetroxide is unique due to its higher oxidation state compared to other bismuth compounds. This property makes it a more potent oxidizing agent, which can be advantageous in certain chemical reactions and industrial processes.
属性
CAS 编号 |
1325-61-7 |
|---|---|
分子式 |
C28H24N5NaO14S3 |
分子量 |
773.7 g/mol |
IUPAC 名称 |
sodium;3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonate;5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O4S.C14H10N2O10S2.Na/c1-9-6-12(15)14(21-2)8-13(9)17-16-10-4-3-5-11(7-10)22(18,19)20;17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h3-8H,15H2,1-2H3,(H,18,19,20);1-8H,(H,21,22,23)(H,24,25,26);/q;;+1/p-1/b;2-1+; |
InChI 键 |
PCBGSVPRNJOHSH-JITBQSAISA-M |
手性 SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)N.C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+] |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)N.C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


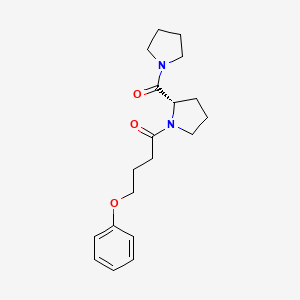
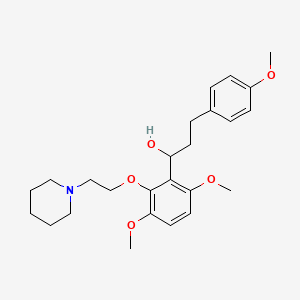


![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)
